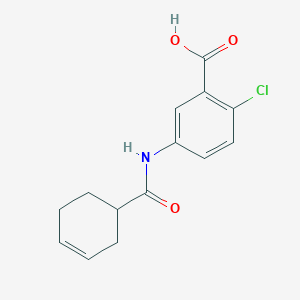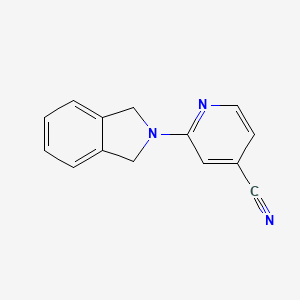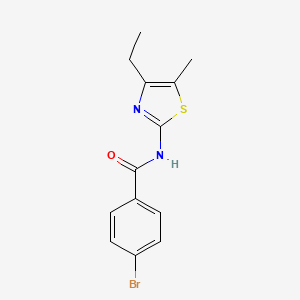
2-(3-chloro-2-cyanoanilino)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-2-cyanoanilino)-N-propylacetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of anilino compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and proliferation. It may also modulate the expression of certain genes involved in neuroprotection and immune regulation.
Biochemical and Physiological Effects:
2-(3-chloro-2-cyanoanilino)-N-propylacetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of certain genes involved in cancer cell growth. 2-(3-chloro-2-cyanoanilino)-N-propylacetamide has also been found to have neuroprotective effects and can potentially prevent neuronal cell death. Additionally, it has been found to modulate the immune system and can potentially be used in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide is its potential therapeutic applications in various fields of medicine. It has been found to exhibit promising biological activities and can potentially be used in the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. However, one of the limitations of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide is its complex synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-(3-chloro-2-cyanoanilino)-N-propylacetamide. One potential area of research is the development of more efficient synthesis methods to increase the availability of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide and its potential therapeutic applications. Future research can also focus on the development of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide derivatives with improved biological activities and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide involves the reaction of 3-chloro-2-cyanoaniline with propylacetamide in the presence of a catalyst. The process involves several steps, including the formation of an intermediate compound, which is then converted into 2-(3-chloro-2-cyanoanilino)-N-propylacetamide.
Aplicaciones Científicas De Investigación
2-(3-chloro-2-cyanoanilino)-N-propylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and immunology. Studies have shown that 2-(3-chloro-2-cyanoanilino)-N-propylacetamide possesses anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. 2-(3-chloro-2-cyanoanilino)-N-propylacetamide has also been found to modulate the immune system and can potentially be used in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-(3-chloro-2-cyanoanilino)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-6-15-12(17)8-16-11-5-3-4-10(13)9(11)7-14/h3-5,16H,2,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFIADPIIYCKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC1=C(C(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-cyanoanilino)-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)


![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)



![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)

![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)


![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)